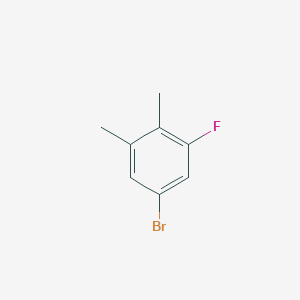

5-Bromo-1-fluoro-2,3-dimethylbenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJBSZYQBRDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1-fluoro-2,3-dimethylbenzene (CAS No. 194805-16-8): A Key Intermediate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-fluoro-2,3-dimethylbenzene, identified by the CAS number 194805-16-8, is a strategically substituted aromatic building block of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring vicinal methyl groups, a fluorine atom, and a reactive bromine handle, offers a versatile platform for the construction of complex molecular architectures. The fluorine and methyl substituents profoundly influence the electronic and steric properties of the benzene ring, thereby modulating the reactivity and physicochemical properties of derivative compounds. This guide provides a comprehensive technical overview of 5-Bromo-1-fluoro-2,3-dimethylbenzene, including its synthesis, spectroscopic characterization, key chemical transformations, and applications, with a particular focus on its utility in drug discovery and development.

Compound Identification and Physicochemical Properties

A clear and unambiguous identification of chemical entities is paramount for scientific integrity and reproducibility. 5-Bromo-1-fluoro-2,3-dimethylbenzene is a distinct regioisomer and should not be confused with its structural isomers, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS No. 99725-44-7).

| Property | Value | Source |

| CAS Number | 194805-16-8 | [1][2] |

| Molecular Formula | C₈H₈BrF | [1][2] |

| Molecular Weight | 203.05 g/mol | [1][2] |

| IUPAC Name | 5-Bromo-1-fluoro-2,3-dimethylbenzene | |

| SMILES | CC1=C(C)C(F)=CC(Br)=C1 | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-1-fluoro-2,3-dimethylbenzene is most logically achieved through the electrophilic bromination of 1-fluoro-2,3-dimethylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Analysis of Directing Effects

The fluorine atom is an ortho-, para-director, albeit a deactivating one due to its high electronegativity. Conversely, the two methyl groups are activating and also ortho-, para-directing. The combined influence of these groups dictates the position of electrophilic attack. In 1-fluoro-2,3-dimethylbenzene, the positions ortho and para to the fluorine atom are C2, C4, and C6. The methyl groups at C2 and C3 activate the ring, particularly at positions C4, C5, and C6. The C5 position is para to the C2-methyl group and ortho to the C3-methyl group, making it a highly activated site for electrophilic substitution. The fluorine at C1 also directs para to this C5 position. Therefore, the bromination is strongly directed to the C5 position, leading to the desired product.

Proposed Synthetic Workflow

The following protocol is a proposed, field-proven approach based on established principles of electrophilic aromatic bromination.[3][4]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 5-Bromo-1-fluoro-2,3-dimethylbenzene via regioselective bromination.

Materials:

-

1-fluoro-2,3-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 1-fluoro-2,3-dimethylbenzene (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Portion-wise addition of NBS at low temperature helps to control the reaction exotherm and minimize the formation of di-brominated byproducts.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any unreacted bromine, followed by saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 5-Bromo-1-fluoro-2,3-dimethylbenzene.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of starting material and isomeric impurities.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two non-equivalent aromatic protons. The coupling constants will be indicative of their meta-relationship and coupling to the fluorine atom.

-

¹³C NMR: The spectrum will display eight distinct carbon signals. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the fluorine and bromine atoms, and the electron-donating nature of the methyl groups. The C-F and C-Br bonds will result in characteristic large and smaller C-F and C-Br couplings, respectively.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z = 202 and 204.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-1-fluoro-2,3-dimethylbenzene lies in the reactivity of the C-Br bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.[1] This makes it a valuable building block for introducing the fluorinated dimethylphenyl moiety into larger, more complex molecules.[1][5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[6][7]

Caption: Key cross-coupling reactions involving the target compound.

a) Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[6] The electron-donating methyl groups on the aromatic ring can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond.[8]

-

Typical Conditions: Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), a boronic acid or ester, and a solvent system (e.g., toluene/water, dioxane/water).

b) Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to vinylated aromatic compounds.[9]

-

Typical Conditions: Pd catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., NEt₃), and a polar aprotic solvent (e.g., DMF, acetonitrile).

c) Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. It is a crucial transformation for the synthesis of many nitrogen-containing pharmaceuticals.

-

Typical Conditions: Pd catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance various pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The 1-fluoro-2,3-dimethylphenyl motif, accessible from 5-Bromo-1-fluoro-2,3-dimethylbenzene, can be used to:

-

Block Metabolic Oxidation: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions or solubility.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

-

Fine-tune Lipophilicity: The substitution of hydrogen with fluorine can increase lipophilicity, which can affect membrane permeability and absorption.

This building block is particularly valuable for structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically probe the effects of this specific substitution pattern on a molecule's biological activity.[1]

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. The following information is based on available data for CAS No. 194805-16-8.[2]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-1-fluoro-2,3-dimethylbenzene is a valuable and versatile building block for organic synthesis. Its well-defined structure and the presence of a reactive bromine handle allow for its incorporation into a wide range of molecules through reliable and high-yielding cross-coupling reactions. For researchers in drug discovery and agrochemical development, this compound offers a strategic tool for introducing a fluorinated and methylated phenyl group, enabling the fine-tuning of molecular properties to optimize biological activity. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

MySkinRecipes. 5-Bromo-1-Fluoro-2,3-Dimethylbenzene. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. (2025-02-28).

-

PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016-03-10). [Link]

-

Li, H. J., et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. (2014). [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

-

Ganguly, N. C., De, P., & Dutta, S. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis. (2005). [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides... [Link]

- Google Patents. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- ResearchGate. An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. (2025-08-06).

-

YouTube. Electrophilic Aromatic Substitution with Multiple Benzene Rings in One Molecule. (2017-04-22). [Link]

- ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025-08-10).

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. (2014). [Link]

-

NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. (2023-01-22). [Link]

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

-

NIH. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

-

Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

- ResearchGate. Applications of Fluorine in Medicinal Chemistry. (2025-08-09).

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

- Sourcing 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Guide for Buyers.

Sources

- 1. 5-Bromo-1-Fluoro-2,3-Dimethylbenzene [myskinrecipes.com]

- 2. 194805-16-8|5-Bromo-1-fluoro-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

electrophilic aromatic substitution of 5-Bromo-1-fluoro-2,3-dimethylbenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Bromo-1-fluoro-2,3-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 5-Bromo-1-fluoro-2,3-dimethylbenzene. This polysubstituted benzene derivative is a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Understanding its reactivity and regioselectivity is paramount for its effective utilization. This document elucidates the interplay of the directing effects of its four substituents, predicts the most probable sites of electrophilic attack, and offers mechanistic insights and practical experimental protocols for key EAS reactions.

Introduction: The Strategic Value of Polysubstituted Aromatics

Polysubstituted benzene rings are fundamental structural motifs in a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced materials. The specific arrangement of substituents on the aromatic core dictates the molecule's steric and electronic properties, thereby defining its biological activity and chemical reactivity. 5-Bromo-1-fluoro-2,3-dimethylbenzene is a prime example of a highly functionalized building block. Its unique substitution pattern—featuring both electron-donating and deactivating groups—presents a nuanced challenge in synthetic planning. Mastering the electrophilic aromatic substitution of this substrate is key to leveraging its potential in complex synthetic pathways.[1][2]

The strategic importance of this molecule lies in its potential for further elaboration. The bromo and fluoro groups offer distinct electronic and steric influences and can serve as handles for cross-coupling reactions, while the methyl groups modulate the ring's reactivity.[1] This guide aims to provide researchers and drug development professionals with a predictive framework and practical methodologies for the selective functionalization of this versatile intermediate.

Analysis of Substituent Directing Effects

The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the substituents already present on the benzene ring.[3] These groups influence both the rate of reaction (reactivity) and the position of the incoming electrophile (orientation).[3][4] In 5-Bromo-1-fluoro-2,3-dimethylbenzene, we must consider the cumulative effect of four distinct groups.

-

Methyl Groups (-CH₃) at C2 and C3: As alkyl groups, they are activating and ortho, para-directing .[5] This is due to a combination of inductive electron donation and hyperconjugation, which enriches the electron density of the aromatic ring and stabilizes the positively charged arenium ion intermediate formed during the reaction.[5]

-

Fluoro Group (-F) at C1: Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated into the ring through resonance (+R effect). This resonance effect preferentially stabilizes the arenium ion for attack at the ortho and para positions.[6][7] Therefore, fluorine is an ortho, para-director.

-

Bromo Group (-Br) at C5: Similar to fluorine, bromine is a deactivating , ortho, para-director for the same reasons: a dominant deactivating inductive effect (-I) and a weaker, directing resonance effect (+R).[6][7]

Predicting the Site of Electrophilic Attack

The benzene ring has two unsubstituted positions available for attack: C4 and C6. To predict the major product, we must analyze how the existing substituents direct an incoming electrophile (E⁺).

-

Position C4 is:

-

ortho to the -CH₃ group at C3.

-

para to the -F group at C1.

-

ortho to the -Br group at C5.

-

-

Position C6 is:

-

ortho to the -F group at C1.

-

ortho to the -CH₃ group at C2.

-

meta to the -Br group at C5.

-

meta to the -CH₃ group at C3.

-

The directing effects of the four substituents create a consensus. The two activating methyl groups and the two deactivating but ortho, para-directing halogens all steer the incoming electrophile towards positions C4 and C6. The key distinction is that C4 benefits from the directing influence of three groups (C3-Me, C1-F, C5-Br), whereas C6 is directed by only two (C1-F, C2-Me).

Therefore, electrophilic attack is overwhelmingly favored at the C4 position . This position is ortho to an activating methyl group and para to the fluorine, both strong directing influences.

Figure 1: Competing directing effects on the 5-Bromo-1-fluoro-2,3-dimethylbenzene ring.

Common Electrophilic Aromatic Substitution Reactions & Mechanisms

The general mechanism for EAS proceeds via a two-step process:

-

Attack: The π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step.[8]

-

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring.[8]

Figure 2: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Nitration

Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

-

Predicted Major Product: 4-Bromo-6-fluoro-1,2-dimethyl-5-nitrobenzene

-

Causality: The reaction proceeds via the formation of the nitronium ion, which is then attacked by the electron-rich aromatic ring at the C4 position. The stability of the resulting arenium ion is maximized at this position due to the combined electronic contributions of the substituents.

Experimental Protocol: Nitration

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-Bromo-1-fluoro-2,3-dimethylbenzene (1.0 eq). Cool the flask to 0°C in an ice-water bath.

-

Reagent Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate at 0°C over 30 minutes. The temperature must be maintained below 5°C to prevent over-nitration and side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Halogenation (Bromination)

Aromatic bromination is typically performed with bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a strong electrophile.[9]

-

Predicted Major Product: 4,5-Dibromo-1-fluoro-2,3-dimethylbenzene

-

Causality: The FeBr₃ catalyst activates the Br₂ molecule, which is then attacked at the C4 position. The choice of catalyst is crucial; iron is often used as it reacts in situ with bromine to form the active FeBr₃ catalyst.[9]

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are fundamental C-C bond-forming reactions.[10] They involve an alkyl halide or acyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[11]

-

Reactivity Considerations: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. The presence of two deactivating halogen substituents (-F and -Br) on 5-Bromo-1-fluoro-2,3-dimethylbenzene significantly reduces its nucleophilicity.[12] Consequently, these reactions are expected to be sluggish and may require forcing conditions (e.g., higher temperatures, stronger Lewis acids) or may not proceed at all. Friedel-Crafts acylation is generally more successful than alkylation on deactivated rings.

-

Predicted Major Acylation Product (if successful): 1-(4-Bromo-6-fluoro-2,3-dimethylphenyl)ethan-1-one (assuming ethanoyl chloride is used).

Data Summary

| Reaction Type | Reagents | Electrophile | Predicted Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 |

| Bromination | Br₂ / FeBr₃ | "Br⁺" | C4 |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | C4 |

| Acylation | RCOCl / AlCl₃ | RCO⁺ | C4 (reaction may be slow) |

Conclusion

The is governed by a cooperative interplay of its substituents. The activating, ortho, para-directing methyl groups and the deactivating, ortho, para-directing halogen groups collectively favor substitution at the C4 position. While the overall reactivity of the ring is diminished by the presence of two halogens, standard EAS reactions such as nitration and halogenation are expected to proceed with high regioselectivity. Friedel-Crafts reactions, however, may prove challenging due to the deactivated nature of the substrate. This predictive understanding is essential for chemists in the pharmaceutical and agrochemical sectors to design efficient and selective synthetic routes utilizing this valuable chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview.

- MySkinRecipes. (n.d.). 5-Bromo-1-Fluoro-2,3-Dimethylbenzene.

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Dubois, J. E., et al. (1971). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

-

OrganicChemistryTutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

- 1. 5-Bromo-1-Fluoro-2,3-Dimethylbenzene [myskinrecipes.com]

- 2. fiveable.me [fiveable.me]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1-fluoro-2,3-dimethylbenzene

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates in Cross-Coupling

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] However, the vast scope of this reaction is not without its challenges. Substrates bearing significant steric hindrance or electron-donating groups can dramatically impede the catalytic cycle, demanding carefully optimized conditions and catalyst systems.

This guide provides a comprehensive technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a particularly challenging substrate: 5-Bromo-1-fluoro-2,3-dimethylbenzene. This molecule incorporates several features that can render cross-coupling difficult:

-

Steric Hindrance: The two methyl groups ortho to the bromine atom create a sterically congested environment around the reaction center, which can hinder the crucial oxidative addition step.[6][7][8]

-

Electron-Rich Aryl System: The electron-donating nature of the methyl groups and the fluorine atom increases the electron density of the aromatic ring, making the carbon-bromine bond less susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

-

The Dual Role of Fluorine: While the fluoro-substituent contributes to the electron-rich nature of the ring, fluoride ions in the reaction mixture, often from the base or additives, can play a complex role, potentially influencing the transmetalation step.[9][10][11]

By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can overcome these hurdles to achieve high-yielding and reproducible couplings. This document is intended for researchers, scientists, and drug development professionals seeking to employ this valuable transformation with similarly demanding substrates.

Mechanistic Considerations: The Catalytic Cycle and Its Hurdles

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

For 5-Bromo-1-fluoro-2,3-dimethylbenzene, the primary bottleneck is the initial oxidative addition step. The steric bulk of the ortho-methyl groups impedes the approach of the palladium catalyst to the C-Br bond. Furthermore, the electron-donating character of the substituents makes the aryl bromide less electrophilic. To overcome this, the choice of a suitable palladium catalyst and ligand is paramount. Electron-rich and sterically bulky phosphine ligands are often employed to promote oxidative addition with challenging aryl halides.[12][13]

The subsequent transmetalation step, where the organic group from the boronic acid derivative is transferred to the palladium center, is facilitated by a base.[3][14] The base activates the organoboron species, forming a more nucleophilic boronate complex. For sterically hindered substrates, a judicious choice of base is crucial to ensure efficient transmetalation without promoting side reactions.

Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-fluoro-2,3-dimethylbenzene

This protocol provides a robust starting point for the coupling of 5-Bromo-1-fluoro-2,3-dimethylbenzene with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Reagents and Equipment

| Reagent/Equipment | Recommended Specifications |

| 5-Bromo-1-fluoro-2,3-dimethylbenzene | >98% purity |

| Arylboronic Acid | 1.2 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Ligand (if using Pd(OAc)₂) | SPhos, XPhos, or RuPhos |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or DMF/Water mixture |

| Schlenk flask or reaction vial | Appropriate size for the reaction scale |

| Magnetic stirrer and hotplate | |

| Inert gas supply (Nitrogen or Argon) | |

| Standard glassware for workup | Separatory funnel, flasks, etc. |

| Purification supplies | Silica gel for column chromatography |

Step-by-Step Procedure

Figure 2. Experimental Workflow for the Suzuki-Miyaura Coupling.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1-fluoro-2,3-dimethylbenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

-

Solvent Addition and Degassing:

-

Under a positive pressure of inert gas, add the degassed solvent to the flask via syringe. The choice of solvent can significantly impact the reaction outcome; a common starting point is a mixture of toluene and water (e.g., 4:1 v/v).[15]

-

Degas the reaction mixture again by bubbling the inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[2]

-

-

Catalyst Addition and Reaction:

-

Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%) and, if necessary, the phosphine ligand (typically 1.1-1.2 eq relative to the palladium source).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and dilute with an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inefficient oxidative addition | Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. |

| Deactivated catalyst | Ensure thorough degassing of solvents and reaction mixture. Use a fresh batch of palladium catalyst. | |

| Poorly soluble reagents | Try a different solvent system (e.g., dioxane/water, DMF/water). | |

| Formation of side products | Homocoupling of the boronic acid | This can be caused by the presence of oxygen.[2] Ensure rigorous inert atmosphere conditions. |

| Protodeborylation of the boronic acid | Use a milder base or a different solvent. This can be more prevalent with heteroaryl boronic acids.[2] | |

| Hydrodehalogenation of the aryl bromide | This can occur in the presence of β-hydrides, though less common with aryl-aryl couplings.[6] Ensure the purity of reagents. |

Conclusion

The Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates like 5-Bromo-1-fluoro-2,3-dimethylbenzene is a challenging yet achievable transformation. Success hinges on a rational approach to catalyst and ligand selection, as well as meticulous control over reaction conditions, particularly the exclusion of oxygen. The protocol and insights provided herein serve as a robust foundation for researchers to successfully implement this powerful C-C bond-forming reaction in their synthetic endeavors, paving the way for the efficient construction of complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

-

You, C., Wu, Y., & Li, G. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(15), 4467. [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

Hoshi, T., Nakazawa, T., Saitoh, I., Mori, Y., Suzuki, T., Sakai, J.-i., Hagiwara, H., & Akai, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(4), 1514–1523. [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]

-

Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492–2503. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

Blue, J. T., Quarfoot, A. J., & Sammakia, T. (2018). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 83(15), 8034–8040. [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

-

PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

-

ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Formation of (4-Fluoro-2,3-dimethylphenyl)magnesium Bromide

Document ID: AN-GRG-4F23DMPB-202601

Subject: Detailed Protocol and Scientific Rationale for the Synthesis of a Key Organometallic Intermediate, (4-Fluoro-2,3-dimethylphenyl)magnesium Bromide, from 5-Bromo-1-fluoro-2,3-dimethylbenzene.

Abstract & Scientific Rationale

The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of new carbon-carbon bonds through the nucleophilic character of the carbon-magnesium bond.[1][2] This document provides a comprehensive guide for the successful synthesis of (4-Fluoro-2,3-dimethylphenyl)magnesium bromide from its corresponding aryl bromide. The protocol is specifically designed for researchers in drug development and chemical synthesis who require a reliable method for generating this versatile intermediate.

The choice of 5-Bromo-1-fluoro-2,3-dimethylbenzene as the starting material presents specific chemical considerations. The C-Br bond is significantly more reactive towards magnesium insertion than the C-F bond due to the vast difference in bond dissociation energies. This inherent chemoselectivity allows for the targeted formation of the desired Grignard reagent without disturbing the fluoro substituent, which is often a critical pharmacophore in medicinal chemistry.[3][4] The electron-donating methyl groups on the aromatic ring can subtly influence the reactivity of the aryl bromide, though the primary determinant for the reaction is the activation of the magnesium surface and the scrupulous exclusion of atmospheric moisture and protic sources.[5][6]

The mechanism of formation proceeds via a single-electron transfer (SET) from the magnesium metal to the aryl halide, generating a radical anion which then fragments and recombines with the magnesium surface.[5] Success hinges on overcoming the passivating layer of magnesium oxide (MgO) that coats the metal, a step addressed in this protocol through chemical activation.[1]

Critical Experimental Parameters: A Summary

For clarity and reproducibility, the key quantitative parameters for this synthesis are summarized below.

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Bromo-1-fluoro-2,3-dimethylbenzene | Aryl bromide for selective Grignard formation. |

| Magnesium | Magnesium turnings, 1.2 equivalents | Excess ensures complete consumption of the aryl halide. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent stabilizes the Grignard reagent.[5][7] |

| Initiator/Activator | Iodine (I₂) or 1,2-Dibromoethane | Chemically etches the MgO layer to expose fresh Mg surface.[1][8] |

| Atmosphere | Inert (Dry Nitrogen or Argon) | Prevents reaction with O₂ and atmospheric moisture.[9] |

| Temperature Control | Initial gentle heating; maintain reflux | Initiation may require heat; reaction is exothermic and needs control.[6][10] |

| Addition Rate | Slow, dropwise | Controls the exothermicity of the reaction to prevent side reactions.[11] |

Detailed Experimental Protocol

3.1 Materials & Reagents

-

5-Bromo-1-fluoro-2,3-dimethylbenzene (≥98% purity)

-

Magnesium turnings

-

Iodine (crystal) or 1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

-

Reagent grade Hydrochloric Acid (HCl) for quenching (optional, for analysis)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

3.2 Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or manifold for inert gas (Nitrogen or Argon)

-

Syringes and needles

-

Calcium chloride or Drierite drying tubes

3.3 Glassware Preparation: A Non-Negotiable Prerequisite

The absolute exclusion of water is paramount for success, as Grignard reagents are potent bases that react readily with protic sources, including trace water on glassware surfaces.[6][12]

-

Thoroughly clean all glassware (three-neck flask, condenser, dropping funnel, stir bar) with soap and water, followed by a rinse with deionized water and then acetone.

-

Dry the glassware in an oven at 120 °C for at least 4 hours (or overnight).

-

Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the system to cool to room temperature under this inert atmosphere. Flame-drying the assembled apparatus under vacuum is a superior but more hazardous alternative.[11][13]

3.4 Magnesium Activation and Reaction Initiation

The passivating layer of magnesium oxide on the turnings must be breached to initiate the reaction.[1]

-

Place the magnesium turnings (1.2 eq.) and a magnetic stir bar into the cooled three-neck flask.

-

Add a single crystal of iodine. The flask should be sealed and the inert gas flow maintained.

-

Gently warm the flask with a heat gun until the purple iodine vapor is observed. Upon cooling, the brown color of iodine should fade as it reacts with the magnesium surface.

-

Alternative Activation: Instead of iodine, add a few drops (~5 mol%) of 1,2-dibromoethane to a small amount of THF covering the magnesium and warm gently. The observation of ethylene bubbles indicates activation.[1][8][14]

3.5 Grignard Reagent Synthesis Workflow

-

Prepare a solution of 5-Bromo-1-fluoro-2,3-dimethylbenzene (1.0 eq.) in anhydrous THF in the pressure-equalizing dropping funnel.

-

Once the magnesium is activated, add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the flask.

-

The reaction should initiate, evidenced by a gentle bubbling on the magnesium surface, a noticeable exotherm (the solvent may begin to reflux), and the formation of a cloudy, grayish-brown solution. If no reaction starts, gentle warming with a heating mantle may be required.

-

Once initiation is confirmed, add the remainder of the aryl bromide solution dropwise at a rate sufficient to maintain a gentle, controlled reflux. Vigorous, uncontrolled boiling indicates the addition is too fast and risks side reactions or a runaway reaction.[10][11]

-

After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Upon completion, the reaction mixture should be a homogenous, dark brown-to-black solution. The newly formed Grignard reagent is not typically isolated and should be used directly in the subsequent synthetic step.[6][9]

Safety Considerations & Hazard Management

-

Fire Hazard: Grignard reagents and the ether solvents (THF, diethyl ether) used in their preparation are highly flammable.[10] All operations must be conducted in a certified chemical fume hood, away from ignition sources. Ensure a Class D fire extinguisher (for combustible metals) is accessible.

-

Exothermic Reaction: The formation is highly exothermic and can lead to a runaway reaction if the aryl halide is added too quickly.[10][11] Maintain constant monitoring and have an ice bath ready to cool the reaction if necessary.

-

Moisture Sensitivity: Grignard reagents react violently with water.[9] The quenching procedure should be performed carefully by slowly adding the reaction mixture to the quenching solution (e.g., saturated NH₄Cl) in an ice bath. Never add water directly to the Grignard reagent.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Repeat glassware drying procedure; use freshly opened anhydrous solvent. 2. Add another crystal of iodine or a few more drops of 1,2-dibromoethane; crush a few pieces of Mg with a glass rod (under inert gas). |

| Reaction Starts then Stops | Insufficient activation or localized depletion of activator. | Add a small additional amount of activator. Gentle heating may be required to restart. |

| Low Yield of Desired Product | 1. Premature quenching by moisture/O₂. 2. Wurtz coupling side reaction (R-Br + R-MgBr → R-R). | 1. Ensure a robust inert atmosphere and use high-quality anhydrous solvent. 2. Ensure slow, controlled addition of the aryl bromide to maintain a low concentration relative to magnesium. |

| Dark, Tarry Mixture Forms | Overheating or prolonged reaction time leading to decomposition. | Adhere to the recommended reaction time and temperature. Do not overheat. |

References

-

Wikipedia. Grignard reagent. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

- Google Patents.

-

University of Wisconsin-Madison. Formation of Grignard Reagents from Organic Halides. [Link]

-

Clark, J. (2000). An introduction to Grignard reagents. Chemguide. [Link]

-

Sciencemadness Wiki. Grignard reagent. [Link]

-

Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Larsson, U. et al. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

American Chemical Society. Grignard Reaction. [Link]

-

Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

-

Reddit. Failed grignard transmetallation. [Link]

-

Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

-

ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

-

PrepChem. Preparation of phenylmagnesium bromide. [Link]

-

ResearchGate. Preparation of fluorinated arenes using the turbo‐Grignard reagent. [Link]

-

YouTube. Making a Grignard reagent from elemental magnesium. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

-

ResearchGate. What are the specific dangers associated with Grignard reagents?. [Link]

-

Journal of the American Chemical Society. Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. [Link]

-

Quora. Why isn't fluorine used in a Grignard reagent?. [Link]

-

Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

-

American Chemical Society. Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

-

Quora. What is the best solvent for making a Grignard Reagent?. [Link]

-

National Institutes of Health. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 10. acs.org [acs.org]

- 11. dchas.org [dchas.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-fluoro-2,3-dimethylbenzene

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, polysubstituted aromatic compounds are foundational building blocks. The precise arrangement of different functional groups on a benzene ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The target substrate, 5-Bromo-1-fluoro-2,3-dimethylbenzene , is a prime example of a highly valuable, yet challenging, synthetic intermediate. Its structure combines the directing and electronic effects of a fluoro group, the steric bulk of two adjacent methyl groups, and a reactive bromine handle, making it a key precursor for complex molecular architectures.[1][2] The selective functionalization of the C-Br bond through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities.[1]

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions of 5-Bromo-1-fluoro-2,3-dimethylbenzene. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern these transformations, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

Substrate Profile: Navigating Steric and Electronic Influences

The reactivity of 5-Bromo-1-fluoro-2,3-dimethylbenzene in palladium-catalyzed cross-coupling is dictated by a confluence of steric and electronic factors.

-

Steric Hindrance: The two methyl groups ortho to the C-Br bond present a significant steric challenge.[3][4] This steric impediment can hinder the approach of the bulky palladium catalyst to the C-Br bond for the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] Consequently, the selection of a sterically demanding and electron-rich phosphine ligand is paramount to facilitate this transformation.[3][4]

-

Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the aromatic ring. This can make the oxidative addition step more favorable. The methyl groups, in contrast, are electron-donating, which can have an opposing effect. The interplay of these electronic factors necessitates careful optimization of the catalyst system.

-

Regioselectivity: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond, ensuring excellent regioselectivity for functionalization at the 5-position.

Core Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of 5-Bromo-1-fluoro-2,3-dimethylbenzene. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst activity and reproducibility.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[5][6] Given the steric hindrance of the substrate, a catalyst system known for its efficacy with hindered aryl bromides is recommended.[3][4]

Reaction Scheme:

Key Considerations for This Substrate:

-

Catalyst and Ligand: A pre-formed palladium catalyst or an in-situ generated catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as S-Phos or a similar Buchwald-type ligand is crucial for overcoming the steric hindrance.[4]

-

Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is generally effective. The choice of base can influence the rate of transmetalation.

-

Solvent: A polar aprotic solvent system, such as 1,4-dioxane/water or toluene/water, is typically used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol:

-

To a dry Schlenk flask, add 5-Bromo-1-fluoro-2,3-dimethylbenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

-

Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (Pd(OAc)₂, 2 mol%) and S-Phos (4 mol%) in a portion of the degassed solvent.

-

Under a positive flow of inert gas, add the catalyst solution to the Schlenk flask.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 110 | 18 | Est. 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 20 | Est. 80-90 |

| 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 110 | 24 | Est. 75-85 |

Estimated yields are based on typical outcomes for sterically hindered substrates and may require optimization.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] The steric hindrance of the substrate again necessitates the use of specialized ligands.[9]

Reaction Scheme:

Key Considerations for This Substrate:

-

Catalyst and Ligand: Buchwald's G3 or G4 precatalysts, or an in-situ system with a bulky biarylphosphine ligand like XPhos or t-BuXPhos, are highly effective for coupling with hindered aryl bromides.[7]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

-

Amine Scope: Both primary and secondary amines can be used, although reaction conditions may need to be adjusted accordingly.

Detailed Experimental Protocol:

-

In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a vial.

-

Add 5-Bromo-1-fluoro-2,3-dimethylbenzene (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the vial and heat in a preheated aluminum block at 100-120 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | XPhos Pd G3 (2) | NaOt-Bu (1.4) | Toluene | 110 | 16 | Est. 80-90 |

| Aniline | t-BuXPhos Pd G4 (2) | LHMDS (1.5) | 1,4-Dioxane | 100 | 24 | Est. 70-80 |

| Benzylamine | RuPhos Pd G3 (2) | K₂CO₃ (2.0) | t-Amyl alcohol | 110 | 18 | Est. 75-85 |

Estimated yields are based on typical outcomes for sterically hindered substrates and may require optimization.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[10] For the sterically encumbered 5-Bromo-1-fluoro-2,3-dimethylbenzene, a ligandless or phosphine-free catalyst system under high-temperature conditions may be effective.

Reaction Scheme:

Key Considerations for This Substrate:

-

Catalyst: Palladium(II) acetate is a common and effective catalyst precursor. In some cases, for highly hindered substrates, a ligandless approach can be successful, or a robust ligand like P(t-Bu)₃ can be employed.

-

Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used to neutralize the HBr formed during the reaction.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used.

Detailed Experimental Protocol:

-

To a pressure tube, add 5-Bromo-1-fluoro-2,3-dimethylbenzene (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Add the anhydrous, degassed solvent (e.g., DMF).

-

Seal the tube and heat in a preheated oil bath to 120-140 °C.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a direct route to aryl alkynes by coupling the aryl halide with a terminal alkyne, typically using a dual palladium-copper catalyst system.[11]

Reaction Scheme:

Key Considerations for This Substrate:

-

Catalyst System: The classic system involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). For sterically hindered substrates, a more active palladium catalyst may be required.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.

-

Copper-Free Variants: To avoid issues with alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed and may be advantageous here.[12]

Detailed Experimental Protocol (Classic Conditions):

-

To a dry Schlenk flask, add 5-Bromo-1-fluoro-2,3-dimethylbenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous, degassed amine solvent (e.g., triethylamine).

-

Add the terminal alkyne (1.2 equiv.) via syringe.

-

Heat the reaction to 60-80 °C and stir.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off the ammonium salts, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient temperature; poor choice of ligand/base. | Use a fresh palladium source; screen different bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos); screen stronger bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu); incrementally increase the reaction temperature. |

| Dehalogenation (Loss of Bromine) | Presence of hydride sources; high catalyst loading or temperature. | Use a non-protic solvent; avoid amine bases if this is a major issue; reduce catalyst loading and reaction temperature. |

| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; catalyst choice. | Ensure rigorous degassing of all reagents and solvents; maintain a robust inert atmosphere; use a slight excess of the aryl bromide. |

| Alkyne Dimerization (Sonogashira) | Presence of oxygen; high copper concentration. | Ensure rigorous degassing; reduce the amount of CuI co-catalyst or switch to a copper-free protocol. |

Conclusion: A Versatile Hub for Chemical Innovation

5-Bromo-1-fluoro-2,3-dimethylbenzene stands as a synthetically versatile and strategically important building block. The steric hindrance posed by the ortho-methyl groups, while presenting a challenge, can be effectively overcome through the judicious selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands. The protocols outlined in this guide provide a robust foundation for researchers in medicinal chemistry and materials science to access a wide array of novel, highly functionalized aromatic compounds. By understanding the interplay of steric and electronic factors and applying the detailed methodologies herein, scientists can unlock the full synthetic potential of this valuable intermediate, paving the way for the next generation of innovative molecules.

References

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

-

Kim, Y. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-1-Fluoro-2,3-Dimethylbenzene. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Heck reaction between bromobenzene and styrene - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Available at: [Link]

-

The Nobel Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available at: [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene 1a with various alkyl boronic acids 2a–i. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Heck arylation of alkenes with aryl bromides by using supported Pd catalysts. (n.d.). SpringerLink. Available at: [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

2.2.1 Cross-Coupling Methods for Methylation - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes - Sci-Hub. (n.d.). Retrieved January 26, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (n.d.). Retrieved January 26, 2026, from [Link]

-

Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 26, 2026, from [Link]

-

(PDF) Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Triple cross-electrophile coupling enabled by palladium/norbornene cooperative catalysis - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

Sources

- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application of 5-Bromo-1-fluoro-2,3-dimethylbenzene in Materials Science: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Building Block

5-Bromo-1-fluoro-2,3-dimethylbenzene, and its more commonly referenced isomer 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS No. 99725-44-7), are halogenated aromatic compounds that serve as pivotal intermediates in the synthesis of advanced materials.[1] The strategic placement of bromine, fluorine, and methyl groups on the benzene ring imparts a unique combination of reactivity and stability, making it a valuable building block for the creation of high-performance polymers, organic electronic materials, and specialty coatings.[2][3] The presence of both a bromine and a fluorine atom allows for selective functionalization through various cross-coupling reactions, enabling the precise construction of complex molecular architectures.[4] This guide provides a detailed overview of the applications of 5-Bromo-2-fluoro-1,3-dimethylbenzene in materials science, complete with technical insights and experimental protocols for its utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-fluoro-1,3-dimethylbenzene is essential for its effective application in materials synthesis.

| Property | Value | Reference |

| CAS Number | 99725-44-7 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 89 °C at 17 mmHg | [2] |

| Density | ~1.45 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |

Core Applications in Materials Synthesis

The unique substitution pattern of 5-Bromo-2-fluoro-1,3-dimethylbenzene makes it a versatile precursor for a range of advanced materials. Its primary utility lies in its capacity to participate in cross-coupling reactions, where the carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to the construction of polymeric chains and the synthesis of functional molecules for organic electronics.

Synthesis of High-Performance Fluorinated Polymers